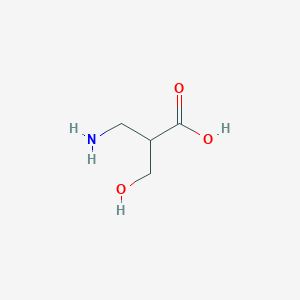

3-Amino-2-(hydroxymethyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNJPIGFDWGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-2-(hydroxymethyl)propanoic acid: A Versatile Chiral Building Block for Drug Discovery

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a non-proteinogenic, chiral amino acid that has emerged as a significant building block in medicinal chemistry and pharmaceutical development. Its unique trifunctional structure, featuring a primary amine, a carboxylic acid, and a primary alcohol, all organized around a defined stereocenter, provides a versatile scaffold for creating complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The utility of (R)-3-Amino-2-(hydroxymethyl)propanoic acid begins with its fundamental physicochemical properties. The presence of both acidic (carboxyl) and basic (amino) groups, along with a polar hydroxymethyl side chain, dictates its solubility and reactivity. Its defined (R)-stereochemistry is crucial for applications in asymmetric synthesis and for creating enantiomerically pure pharmaceuticals, which can significantly enhance therapeutic efficacy and reduce off-target side effects.[1]

| Property | Value | Source |

| IUPAC Name | (2R)-2-(aminomethyl)-3-hydroxypropanoic acid | [2] |

| Synonyms | (R)-3-Amino-2-(hydroxymethyl)propionic acid | [3][4] |

| CAS Number | 1217700-75-8 | [2][5][6] |

| Molecular Formula | C₄H₉NO₃ | [2][3][5] |

| Molecular Weight | 119.12 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [7] |

| Storage Temperature | 2-8°C | [3][5] |

| Solubility | Soluble in water | [8][9] |

| Melting Point | Data not readily available | [10] |

| Boiling Point | Data not readily available | [10][11] |

Synthesis and Chirality Control

The synthesis of enantiomerically pure compounds like (R)-3-Amino-2-(hydroxymethyl)propanoic acid is a critical consideration. While specific, publicly documented industrial synthesis routes are proprietary, general strategies for producing chiral amino alcohols and acids are well-established in organic chemistry. A common conceptual approach involves asymmetric synthesis starting from achiral precursors or the resolution of a racemic mixture.

A plausible synthetic strategy could involve an asymmetric aminohydroxylation or an Evans asymmetric aldol reaction followed by functional group manipulations. The causality behind choosing such a pathway lies in the high degree of stereocontrol offered by these methods, which is paramount for producing a single enantiomer required for pharmaceutical applications.

Below is a conceptual workflow illustrating a potential synthetic logic.

Caption: Conceptual workflow for asymmetric synthesis.

Key Applications in Drug Development

This molecule's structural features make it a valuable tool in several areas of research and pharmaceutical development.

Peptide Synthesis and Peptidomimetics

As a derivative of β-alanine, this compound is used as a building block for synthesizing peptides and biopharmaceuticals.[3] The hydroxymethyl group offers a unique point for modification or for influencing the peptide's secondary structure, which is critical for biological activity. Its incorporation can introduce conformational constraints or serve as an attachment point for polyethylene glycol (PEGylation) to improve a drug's pharmacokinetic profile.

Neuroscience Research

The core structure of (R)-3-Amino-2-(hydroxymethyl)propanoic acid is related to neurotransmitters like GABA. This makes it a valuable precursor for synthesizing novel compounds targeting neurological pathways. It has been investigated as a potential neurotransmitter precursor and is valuable in studies related to brain function and neurodegenerative diseases.[3] For instance, derivatives have been explored for their potential to modulate neurotransmitter systems, which could lead to new treatments for various neurological disorders.[1]

Antimicrobial Drug Discovery

Recent research has highlighted that derivatives of unnatural amino acids can be promising scaffolds for antimicrobial agents that target multidrug-resistant pathogens.[12] The unique functionality of (R)-3-Amino-2-(hydroxymethyl)propanoic acid makes it an attractive starting point for developing novel classes of antibiotics that may circumvent existing resistance mechanisms.

Drug Formulation

Beyond its role as a synthetic building block, the compound can be used in drug formulation to enhance the stability and solubility of active pharmaceutical ingredients (APIs), thereby improving the overall therapeutic efficacy of a medication.[3]

Experimental Protocol: Incorporation into a Peptide via SPPS

The trustworthiness of a synthetic protocol relies on its self-validating nature, where each step is designed to proceed with high fidelity. Below is a detailed, generalized methodology for incorporating (R)-3-Amino-2-(hydroxymethyl)propanoic acid into a peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Prerequisites: The amino acid must be appropriately protected for SPPS. A common protection scheme would be Fmoc on the amine (Fmoc-(R)-3-Amino...), a tert-butyl (tBu) or similar group on the hydroxyl, and activation of the carboxylic acid for coupling.

Step-by-Step Methodology:

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing chain.

-

Drain and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3-5 molar equivalents of the protected (R)-3-Amino-2-(hydroxymethyl)propanoic acid and a suitable activating agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the activation mixture. The choice of activating agent is critical; HATU is often chosen for hindered couplings to prevent racemization and ensure high yield.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

-

Monitoring and Capping (Optional but Recommended):

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.

-

If the coupling is incomplete (blue beads), either re-couple or cap the unreacted free amines using acetic anhydride to prevent the formation of deletion sequences.

-

-

Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Caption: Workflow for a single coupling cycle in SPPS.

Safety and Handling

As with any chemical reagent, proper handling of (R)-3-Amino-2-(hydroxymethyl)propanoic acid is essential. The following guidelines are based on standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10] Use a dust mask (e.g., N95 or P1) if handling the powder form creates airborne dust.

-

Handling: Avoid contact with skin and eyes and prevent dust formation.[13] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly sealed and store at the recommended temperature of 2-8°C to ensure stability.[3][5]

First Aid Measures:

| Exposure | Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [10][14] |

| Skin Contact | Wash off immediately with soap and plenty of water. | |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [14] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. |

Conclusion

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique chiral structure provides a foundation for developing novel peptides, neuroactive compounds, and potential antimicrobial agents. For researchers and drug development professionals, understanding its properties, synthetic utility, and proper handling is the first step toward leveraging its full potential to create the next generation of therapeutics.

References

-

(R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524 - PubChem. [Link]

-

(R)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific. [Link]

-

MSDS of (R)-3-Amino-2-(hydroxymethyl)propanoic-acid. [Link]

-

Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3-amino-2-(hydroxymethyl)propanoic acid [sigmaaldrich.com]

- 5. (R)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 6. echemi.com [echemi.com]

- 7. (S)-3-Amino-2-(hydroxymethyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 8. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. (R)-3-aMino-2-(hydroxyMethyl)propanoic acid | 1217700-75-8 [chemicalbook.com]

- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (S)-3-Amino-2-(hydroxymethyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-2-(hydroxymethyl)propanoic acid (CAS No. 930784-11-5) , a non-proteinogenic β-amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural features, including a primary amine, a carboxylic acid, a hydroxyl group, and a defined stereocenter, offer a versatile scaffold for the synthesis of complex molecules with tailored pharmacological properties. This guide provides a comprehensive overview of its synthesis, characterization, and burgeoning applications, with a focus on empowering researchers in the field of drug development.

Physicochemical Properties and Structural Attributes

(S)-3-Amino-2-(hydroxymethyl)propanoic acid is a white to off-white powder with a molecular weight of 119.12 g/mol . Its structure combines the key functional groups of both serine and β-alanine, bestowing upon it unique conformational properties.

| Property | Value | Source(s) |

| CAS Number | 930784-11-5 | |

| Molecular Formula | C4H9NO3 | |

| Molecular Weight | 119.12 g/mol | |

| Appearance | Powder | |

| Optical Rotation | [α]/D -5.0±0.5°, c = 1 in 5 M HCl | |

| Storage Temperature | 2-8°C |

The presence of the hydroxymethyl group enhances its solubility and provides an additional site for chemical modification. The β-amino acid backbone is of particular interest as it can impart increased resistance to enzymatic degradation when incorporated into peptides, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.[1]

Synthesis and Chiral Resolution: A Strategic Approach

The stereoselective synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid is a key challenge, often requiring multi-step procedures to establish the desired chirality. While a definitive, publicly available, step-by-step protocol is not extensively documented in readily accessible literature, a general and logical synthetic strategy can be inferred from established methodologies for related β-amino acids. A plausible and efficient approach involves the stereoselective synthesis followed by a chiral resolution step to ensure high enantiomeric purity.

A general inventive process for producing 3-amino-2-hydroxypropionic acid derivatives involves the treatment of an N-protected-3-amino-2-hydroxypropionic acid derivative with a leaving group-introducing agent, followed by treatment with a basic substance to invert the stereochemistry at the C2 position.[2] This general strategy can be adapted for the specific synthesis of the (S)-enantiomer.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid.

Experimental Protocol: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers with high selectivity under mild conditions. Lipases and acylases are commonly employed for the resolution of amino acid derivatives. The following is a generalized protocol based on established principles for the enzymatic resolution of amino acids.

Principle: A racemic mixture of an N-acylated derivative of 3-amino-2-(hydroxymethyl)propanoic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the R-enantiomer), leaving the N-acylated S-enantiomer intact. The resulting free amino acid and the unreacted N-acyl amino acid can then be separated based on their different physicochemical properties.

Step-by-Step Methodology:

-

N-Acetylation of Racemic this compound:

-

Dissolve the racemic amino acid in a suitable solvent (e.g., aqueous sodium bicarbonate).

-

Add acetic anhydride dropwise at a controlled temperature (e.g., 0-5°C).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the solution and extract the N-acetylated product.

-

Purify the product by recrystallization or column chromatography.

-

-

Enzymatic Hydrolysis:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7-8) containing the racemic N-acetyl-3-amino-2-(hydroxymethyl)propanoic acid.

-

Add a suitable acylase (e.g., Acylase I from Aspergillus sp.). The choice of enzyme and its concentration should be optimized for the specific substrate.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the formation of the free amino acid using a suitable analytical technique (e.g., chiral HPLC).

-

-

Separation and Isolation:

-

Once approximately 50% conversion is achieved, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

Separate the free (S)-3-amino-2-(hydroxymethyl)propanoic acid from the unreacted N-acetyl-(R)-amino acid. This can be achieved by ion-exchange chromatography or by adjusting the pH to selectively precipitate one of the components.

-

The isolated (S)-enantiomer can be further purified by recrystallization.

-

-

Chiral Purity Analysis:

-

Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-3-Amino-2-(hydroxymethyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the aminomethyl (-CH₂-NH₂), hydroxymethyl (-CH₂-OH), and the methine (-CH-) groups. The chemical shifts and coupling patterns provide crucial information about the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)

-

Reversed-Phase HPLC: Can be used to assess the purity of the compound.

-

Chiral HPLC: Essential for determining the enantiomeric purity. This is typically performed using a chiral stationary phase (CSP). The choice of the chiral column and mobile phase is critical for achieving good separation of the enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the expected [M+H]⁺ ion would be at m/z 120.1.

Applications in Drug Development and Medicinal Chemistry

The incorporation of (S)-3-Amino-2-(hydroxymethyl)propanoic acid and other β-amino acids into peptide-based drugs is a promising strategy to overcome some of the inherent limitations of natural peptides, such as poor metabolic stability.

Enhancing Peptide Stability and Pharmacokinetics

Peptides composed of β-amino acids, known as β-peptides, can adopt stable secondary structures and are significantly more resistant to degradation by proteases.[1] The inclusion of (S)-3-Amino-2-(hydroxymethyl)propanoic acid into a peptide sequence can therefore prolong its half-life in vivo, leading to improved pharmacokinetic profiles and potentially less frequent dosing regimens.

Modulating Biological Activity

The unique conformational constraints imposed by β-amino acids can lead to peptides with altered and sometimes enhanced biological activity. By replacing a natural α-amino acid with (S)-3-Amino-2-(hydroxymethyl)propanoic acid, it is possible to fine-tune the binding affinity and selectivity of a peptide for its target receptor. This can lead to the development of more potent and specific therapeutic agents with reduced off-target effects.

Logical Flow of β-Amino Acid Incorporation in Drug Design

Caption: Rationale for incorporating β-amino acids in peptide drug design.

While a direct link to currently marketed GLP-1 receptor agonists like liraglutide and semaglutide is not apparent from their published structures, the building block is listed as a reagent for GLP-1 synthesis by major chemical suppliers, suggesting its utility in the research and development of novel analogs in this class.[4][5][6][7][8] The exploration of β-amino acid-containing peptides as antimicrobial agents is another active area of research.[9]

Safety and Handling

(S)-3-Amino-2-(hydroxymethyl)propanoic acid is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral building block with significant potential in the field of drug discovery and development. Its unique structural features offer opportunities to enhance the stability and modulate the activity of peptide-based therapeutics. While detailed, publicly available protocols for its synthesis and analysis are somewhat limited, this guide provides a comprehensive overview of the key considerations for researchers working with this promising molecule. As the demand for more stable and effective peptide drugs continues to grow, the importance of non-proteinogenic amino acids like (S)-3-Amino-2-(hydroxymethyl)propanoic acid is set to increase, making it a valuable tool in the arsenal of medicinal chemists.

References

- Process for producing 3-amino-2-hydroxypropionic acid derivatives. US20060135784A1.

- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. CN113968781A.

-

Short hybrid peptides incorporating β- and γ-amino acids as antimicrobial agents. PubMed. Available at: [Link]

-

Building Blocks for Manufacturing Liraglutide and Semaglutide. Iris Biotech GmbH. Available at: [Link]

- Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate. US4803284A.

-

A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link]

-

US Patent No. 8829195. Regulations.gov. Available at: [Link]

-

Enhancing the Pharmaceutical Properties of Peptides. Celerion. Available at: [Link]

-

(R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524. PubChem. Available at: [Link]

-

Physicochemical properties of the synthetic peptides. ResearchGate. Available at: [Link]

-

(S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Amerigo Scientific. Available at: [Link]

-

2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health. Available at: [Link]

-

Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1. Justia Patents. Available at: [Link]

-

Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. Agilent. Available at: [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

-

Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC. Available at: [Link]

-

Special Issue : Bioactive Peptides, Synthesis, Properties, and Medical Applications. MDPI. Available at: [Link]

-

Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1. Justia Patents. Available at: [Link]

-

The Discovery and Development of Liraglutide and Semaglutide. PMC. Available at: [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

-

Fabrication of chiral amino acid ionic liquid modified magnetic multifunctional nanospheres for centrifugal chiral chromatography separation of racemates. PMC. Available at: [Link]

Sources

- 1. celerion.com [celerion.com]

- 2. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. JP2021516556A - Chemical enzyme synthesis of liraglutide, semaglutide and GLP-1 - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

- 7. patents.justia.com [patents.justia.com]

- 8. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Isoserine from Simple Precursors

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, is a valuable chiral building block for the synthesis of numerous pharmaceutical compounds, including peptidomimetics and bioactive natural products. Its unique structural motif, featuring vicinal amino and hydroxyl groups, imparts valuable properties to these molecules. This technical guide provides an in-depth exploration of the primary synthetic routes to isoserine from simple, readily available precursors. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of both classical chemical methods and modern biocatalytic approaches. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of isoserine synthesis to inform their research and development endeavors.

Introduction

The demand for enantiomerically pure β-amino acids has grown significantly in medicinal chemistry. Isoserine, as a fundamental chiral synthon, offers a strategic entry point to more complex molecules. The ability to efficiently and stereoselectively synthesize isoserine is therefore of paramount importance. This guide will focus on two principal synthetic strategies: the chemical conversion of L-asparagine and the asymmetric Henry (nitroaldol) reaction, alongside an increasingly relevant enzymatic approach utilizing L-threonine deaminase. Each method will be evaluated based on its efficiency, stereochemical control, scalability, and practical considerations.

Part 1: Chemical Synthesis of Isoserine

Chemical synthesis offers robust and scalable methods for the production of isoserine. We will explore two of the most effective and well-documented routes.

Synthesis of (S)-Isoserine from L-Asparagine

This classical and reliable two-step approach leverages the readily available and inexpensive chiral pool starting material, L-asparagine. The synthesis proceeds via a diazotization reaction followed by a Hofmann rearrangement, which ingeniously retains the stereochemistry of the starting material.

Scientific Rationale: The choice of L-asparagine as a precursor is strategic due to its inherent chirality at the α-carbon, which is transformed into the β-carbon of the final isoserine product. The diazotization selectively converts the α-amino group to a hydroxyl group while leaving the amide functionality intact. The subsequent Hofmann rearrangement of the amide is a key step; it is an intramolecular reaction that proceeds with complete retention of configuration at the migrating carbon, thus preserving the enantiopurity of the molecule.[1][2]

Reaction Pathway:

}

Figure 1: Synthetic pathway from L-Asparagine to (S)-Isoserine.

Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid) [3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and immersed in an ice bath, dissolve 5.0 g of L-asparagine in 20% aqueous acetic acid.

-

Reagent Addition: While stirring vigorously, add a solution of 3.45 g of sodium nitrite in 100 mL of water. The temperature should be maintained at 0-5 °C.

-

Reaction: Continue stirring in the ice bath for one hour, then allow the reaction to proceed overnight at room temperature.

-

Work-up and Purification:

-

Evaporate the solvent under reduced pressure to obtain a solid residue.

-

Dissolve the residue in water and load it onto an IRA-400 (OH⁻ form) ion-exchange resin column (200 mL).

-

Wash the column with 600 mL of water.

-

Elute the product with 5% acetic acid.

-

Collect the fractions containing L-β-malamidic acid and evaporate the solvent.

-

Recrystallize the solid from 90% aqueous ethanol to yield pure L-β-malamidic acid.

-

Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement [3][4]

-

Reaction Setup: Prepare an alkaline solution of sodium hypochlorite.

-

Reaction: Treat the L-β-malamidic acid obtained in Step 1 with the sodium hypochlorite solution.

-

Purification:

-

Purify the reaction mixture using ion-exchange resin chromatography.

-

Recrystallize the product from aqueous ethanol to obtain pure (S)-isoserine.

-

Synthesis of Isoserine via Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction provides a powerful C-C bond-forming strategy for the synthesis of β-nitro alcohols, which are versatile precursors to β-amino alcohols like isoserine.[5][6] The reaction involves the addition of a nitroalkane to a carbonyl compound. For isoserine synthesis, this translates to the reaction of nitromethane with a glyoxylic acid derivative. The key challenge is controlling the stereochemistry of the newly formed chiral center.

Scientific Rationale: The use of chiral catalysts, particularly organocatalysts such as Cinchona alkaloids or chiral metal complexes, allows for high enantioselectivity in the Henry reaction.[5][6] These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The nitro group in the product is an excellent synthetic handle that can be readily reduced to the primary amine of isoserine. This method is highly convergent and allows for the synthesis of either enantiomer of isoserine by selecting the appropriate catalyst enantiomer.

Reaction Pathway:

}

Figure 2: Asymmetric Henry reaction pathway to Isoserine.

Experimental Protocol: Asymmetric Synthesis of Isoserine (General Procedure)

This protocol is a general representation based on known asymmetric Henry reactions.[7][8][9] Optimization of the catalyst, solvent, and temperature is crucial for achieving high yield and enantioselectivity.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a Cinchona alkaloid derivative, 5-20 mol%) in a suitable solvent (e.g., toluene, THF, or ethanol).

-

Reagent Addition: Add the glyoxylic acid ester and nitromethane to the catalyst solution. The reaction is often performed at low temperatures (e.g., -20 °C to room temperature) to enhance stereoselectivity.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude β-nitro-α-hydroxypropionate by column chromatography.

-

Reduction: Dissolve the purified product in a suitable solvent (e.g., methanol or ethanol) and subject it to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to reduce the nitro group to an amine.

-

Hydrolysis: Hydrolyze the resulting isoserine ester using standard acidic or basic conditions to obtain the final isoserine product.

-

Final Purification: Purify the final product by recrystallization or ion-exchange chromatography.

Part 2: Enzymatic Synthesis of L-Isoserine

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high specificity, mild reaction conditions, and a reduced environmental footprint. The enzymatic synthesis of L-isoserine from L-threonine is a promising approach.

Scientific Rationale: The enzyme L-threonine deaminase (also known as threonine ammonia-lyase) catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia.[4][10] While this is the primary physiological reaction, under certain conditions, the enzyme can be utilized for the synthesis of other amino acids. By providing a suitable amino acceptor, the reaction can be directed towards the formation of L-isoserine. The high stereospecificity of the enzyme ensures the production of the L-enantiomer exclusively.

Reaction Pathway:

}

Figure 3: Enzymatic synthesis of L-Isoserine from L-Threonine.

Experimental Protocol: Enzymatic Synthesis of L-Isoserine (Conceptual Workflow)

This workflow outlines the key steps in a biocatalytic process for L-isoserine production.

-

Enzyme Preparation:

-

Obtain L-threonine deaminase, either commercially or through recombinant expression in a suitable host (e.g., E. coli).

-

For enhanced stability and reusability, immobilize the enzyme on a solid support (e.g., porous beads).

-

-

Bioreactor Setup:

-

Prepare a buffered aqueous solution containing the substrate, L-threonine, and any necessary cofactors.

-

Introduce the immobilized enzyme into a bioreactor (e.g., a packed-bed or stirred-tank reactor).

-

-

Bioconversion:

-

Maintain optimal reaction conditions (pH, temperature) for the enzyme's activity.

-

Continuously monitor the conversion of L-threonine to L-isoserine using analytical techniques such as HPLC.

-

-

Downstream Processing and Purification: [11]

-

Separate the enzyme from the reaction mixture (e.g., by filtration if immobilized).

-

Use membrane filtration (e.g., ultrafiltration) to remove any remaining proteins or high molecular weight impurities.

-

Employ ion-exchange chromatography to isolate and purify L-isoserine from the reaction broth.

-

Concentrate the purified L-isoserine solution and induce crystallization to obtain the final solid product.

-

Part 3: Comparative Analysis and Data

The choice of synthetic route depends on several factors, including the desired scale, stereochemical requirements, and available resources.

| Parameter | Synthesis from L-Asparagine | Asymmetric Henry Reaction | Enzymatic Synthesis |

| Starting Material | L-Asparagine | Glyoxylic acid derivative, Nitromethane | L-Threonine |

| Stereocontrol | Excellent (retention of configuration) | Excellent (catalyst-controlled) | Excellent (enzyme-controlled) |

| Key Transformation | Diazotization, Hofmann Rearrangement | Nitroaldol Reaction, Reduction | Deamination/Amino Group Transfer |

| Typical Yield | Good to Excellent (e.g., ~83% for the first step)[3] | Moderate to Good (highly dependent on substrate and catalyst)[8] | Variable (dependent on enzyme activity and process optimization) |

| Scalability | Well-established and scalable | Scalable, but catalyst cost can be a factor | Potentially highly scalable for industrial production |

| Advantages | Inexpensive starting material, reliable stereochemistry | Convergent, access to both enantiomers | High stereospecificity, mild conditions, "green" process |

| Disadvantages | Use of potentially hazardous reagents (e.g., nitrite) | Requires optimization of catalyst and conditions | Enzyme stability and cost can be challenging |

Characterization Data for Isoserine:

-

Appearance: White crystalline powder.[12]

-

Molecular Formula: C₃H₇NO₃

-

Molar Mass: 105.09 g/mol [12]

-

¹H NMR (D₂O): δ 4.28 (1H, dd, J=7.5, 4.8 Hz), 3.42 (1H, dd, J=13.0, 4.8 Hz), 3.10 (1H, dd, J=13.0, 7.5 Hz).[4]

-

IR (KBr, cm⁻¹): Characteristic peaks for O-H, N-H, and C=O stretching.

Conclusion

The synthesis of isoserine from simple precursors can be effectively achieved through several distinct methodologies. The choice of the optimal route is a strategic decision that balances factors such as cost, scale, stereochemical requirements, and environmental considerations. The chemical synthesis from L-asparagine remains a robust and cost-effective method for producing (S)-isoserine, benefiting from a readily available chiral starting material. The asymmetric Henry reaction offers greater flexibility, providing access to both enantiomers of isoserine through the judicious selection of a chiral catalyst, making it a powerful tool for medicinal chemistry applications. Finally, the enzymatic approach using L-threonine deaminase represents the forefront of green chemistry, offering unparalleled stereospecificity and the potential for sustainable, large-scale production. As the demand for enantiomerically pure isoserine and its derivatives continues to grow, the further refinement and optimization of these synthetic strategies will be crucial for advancing drug discovery and development.

References

-

Miyazawa, T., Akita, E., & Ito, T. (1976). Synthesis of (S)-Isoserine. Agricultural and Biological Chemistry, 40(8), 1651-1652. [Link]

-

Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. [Link]

-

PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

-

Wikipedia. (2023). Henry reaction. Retrieved from [Link]

-

Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

-

Alvarez-Casao, Y., Marqués-López, E., & Herrera, R. P. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]

-

Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]

-

Wikipedia. (2023). Isoserine. Retrieved from [Link]

-

Miyazawa, T., Akita, E., & Ito, T. (1976). Synthesis of (S)-Isoserine. Agricultural and Biological Chemistry, 40(8), 1651-1652. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]

-

MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

-

Slideshare. (n.d.). Hofman rearrangement. Retrieved from [Link]

-

Taylor & Francis Online. (2011). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. Retrieved from [Link]

-

SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of l-serine.

- Google Patents. (n.d.). Synthesis method of D-threonine.

-

Wikipedia. (2023). Threonine ammonia-lyase. Retrieved from [Link]

-

PubMed. (2011). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

MDPI. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Wikipedia. (2023). Threonine ammonia-lyase. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on the synthesis of (S)-isoserine. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and purification of L-serine in enzymatic production. Retrieved from [Link]

Sources

- 1. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cascade enzymatic synthesis of l-homoserine – mathematical modelling as a tool for process optimisation and design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. DL-ISOSERINE(632-12-2) 1H NMR spectrum [chemicalbook.com]

- 4. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 5. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]

- 6. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]

- 7. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Isoserine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity of Isoserine Derivatives

Executive Summary

Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, serves as a pivotal structural motif in a diverse array of biologically active molecules.[1][2] Its unique stereochemical and functional properties, differing from its common isomer serine, make it a valuable building block in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of isoserine derivatives. We will delve into their roles as potent anticancer agents, specific enzyme inhibitors, and novel antimicrobial compounds. Furthermore, this document offers detailed, field-proven experimental protocols for assessing their biological efficacy, complete with data interpretation guidelines and workflow visualizations to empower researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Isoserine Scaffold in Medicinal Chemistry

Isoserine, or 3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid serine.[2][3] While serine has the amino group at the α-position (C2), isoserine features it at the β-position (C3). This seemingly subtle shift has profound implications for the molecule's conformational properties and its utility in constructing complex bioactive compounds.

As a β-amino acid, isoserine can be incorporated into peptides to create peptidomimetics with altered secondary structures and enhanced stability against proteolytic degradation.[4] This characteristic is highly sought after in drug design. The chiral nature of isoserine further allows for the stereoselective synthesis of complex molecules, providing a scaffold to build compounds with precise three-dimensional arrangements crucial for specific biological interactions.[4][5]

The significance of isoserine derivatives is perhaps best exemplified by their presence in blockbuster natural products. The side chain of Paclitaxel (Taxol®), one of the most successful anticancer drugs, is a substituted phenylisoserine.[6][7][8] This component is essential for its mechanism of action, which involves the stabilization of microtubules and subsequent cell cycle arrest.[7][8] This precedent has spurred extensive research into synthesizing novel isoserine derivatives to explore a wide range of therapeutic applications.

General Workflow for Isoserine Derivative Drug Discovery

The process of identifying and validating novel isoserine-based therapeutic agents follows a structured, multi-stage workflow. This begins with the chemical synthesis of a library of derivatives, followed by a cascade of in vitro biological assays to screen for desired activities, and culminates in mechanistic studies to understand their mode of action.

Caption: Isoserine Derivative Drug Discovery Workflow.

Core Biological Activities and Therapeutic Applications

Isoserine derivatives have demonstrated a remarkable breadth of biological activities. This section will focus on three primary areas where these compounds show significant therapeutic promise: anticancer activity, enzyme inhibition, and antimicrobial effects.

Anticancer Activity

The role of the phenylisoserine side chain in Taxol has established isoserine derivatives as a cornerstone of anticancer research.[6][7] Beyond Taxol analogues, novel isoserine-containing compounds are being developed to target various hallmarks of cancer.

Mechanism of Action: Many isoserine-based anticancer agents function as antimitotic drugs, interfering with the dynamics of microtubules, which are essential for cell division.[8] Others induce apoptosis (programmed cell death) through various signaling pathways, such as the generation of reactive oxygen species (ROS) or the inhibition of key survival proteins.[9][10] For example, certain isatin-isoserine hybrids have been shown to induce apoptosis by generating ROS and inhibiting kinases like MARK4.[9][11]

Key Examples & Efficacy: Research has focused on modifying the phenylisoserine side chain of Taxol to improve its efficacy and overcome resistance. For instance, derivatives with substitutions on the phenyl rings, such as N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine, have shown cytotoxicity against B16 melanoma cells comparable to Taxol itself.[7] Other studies have explored isatin-hydrazone derivatives incorporating amino acid moieties, which have demonstrated potent cytotoxic effects in both 2D and 3D cancer models, with some compounds showing significant inhibition of colony formation in melanoma (A375) and colon cancer (HT-29) cell lines.[12]

Data Summary: Cytotoxicity of Isoserine Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Taxol Analogue (p-chloro) | B16 Melanoma | Comparable to Taxol | [7] |

| L-Isoserine Tripeptide | A549 (Lung) | 30.2 ± 1.9 | [13] |

| L-Isoserine Dipeptide | Human Cancer Lines | 12.2 | [14] |

| Isatin-Hydrazone (Cpd 20) | A375 (Melanoma) | < 25 (Qualitative) | [12] |

| Isatin-Hydrazone (Cpd 20) | HT-29 (Colon) | < 25 (Qualitative) | [12] |

Enzyme Inhibition

The structural analogy of isoserine to natural amino acids makes its derivatives ideal candidates for designing enzyme inhibitors.[15] These inhibitors can act through competitive, non-competitive, or irreversible mechanisms to modulate the activity of enzymes implicated in disease.[15][16]

2.2.1. Aminopeptidase N (APN/CD13) Inhibition

Biological Relevance: Aminopeptidase N (APN), also known as CD13, is a cell-surface metalloprotease that is over-expressed in various cancer cells. It plays a crucial role in tumor invasion, angiogenesis, and metastasis, making it a prime target for anticancer therapy.[13][17]

Inhibitor Design and Efficacy: L-isoserine has been used as a scaffold to design potent APN inhibitors. Both dipeptide and tripeptide derivatives have been synthesized and evaluated.[14][17] One tripeptide derivative, compound 16l , demonstrated an IC₅₀ of 2.51 ± 0.2 µM, which is more potent than the well-known APN inhibitor Bestatin (IC₅₀ = 6.25 ± 0.4 µM).[13][17] The design of these inhibitors often mimics the binding mode of natural substrates, where the hydroxyl and carbonyl groups of the isoserine moiety can chelate the active site zinc ion.[13]

2.2.2. Serine Racemase Inhibition

Biological Relevance: Serine racemase (SR) is the enzyme responsible for converting L-serine to D-serine in the brain.[18][19] D-serine is a crucial co-agonist of the NMDA receptor, which is central to synaptic plasticity, learning, and memory.[19][20] However, over-activation of NMDA receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases and stroke.[20][21] Inhibiting SR can therefore reduce D-serine levels and protect neurons from excitotoxic damage.[20][21]

Mechanism of Inhibition: Isoserine itself has been shown to be a competitive inhibitor of several serine-metabolizing enzymes, including serine-pyruvate transaminase (Ki = 8.7 x 10⁻³ M) and, to a lesser extent, serine dehydrase.[22] While specific isoserine derivatives targeting SR are an emerging area, the principle is to design molecules that bind to the enzyme's active site but cannot be turned over, thereby blocking the conversion of L-serine. The inhibition of SR is a promising therapeutic strategy for conditions like cerebral ischemia.[21]

Caption: Inhibition of Serine Racemase by Isoserine Derivatives.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[23][24] Isoserine derivatives, particularly when incorporated into peptides or heterocyclic structures, have shown promising activity against a range of pathogens.[24][25][26]

Mechanism of Action: The primary mechanism for many antimicrobial peptides is the disruption of the bacterial cell membrane.[24] Cationic and amphipathic peptides containing isoserine can preferentially interact with the negatively charged bacterial membranes, leading to pore formation, leakage of cytoplasmic contents, and cell death. Other derivatives, such as those based on isoquinoline or isoxazole scaffolds, may inhibit essential bacterial enzymes or interfere with DNA synthesis.[26][27][28]

Key Examples & Efficacy: While direct studies on simple isoserine derivatives are emerging, the incorporation of isoserine-like structures into larger molecules is a known strategy. For example, replacing cysteine with serine (an isomer of isoserine) in certain antimicrobial peptides has been shown to enhance activity against ESKAPE pathogens, indicating that the hydroxyl group is key to its function.[25] Novel isoquinoline derivatives have demonstrated potent activity against drug-resistant Gram-positive bacteria, including MRSA, with MICs as low as 4 µg/mL.[27]

Key Experimental Protocols for Activity Assessment

Scientific integrity requires robust and reproducible methodologies. This section provides detailed, step-by-step protocols for the primary in vitro assays used to evaluate the biological activities of isoserine derivatives.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[29] It is a fundamental first-pass screen for anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[30] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well flat-bottom sterile plates

-

Test isoserine derivative (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cancer cell line of interest (e.g., A549, HT-29)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[31]

-

Compound Treatment: Prepare serial dilutions of the isoserine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO, concentration matched to the highest test concentration) and a blank control (medium only).[31]

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[31]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[31]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[31]

-

Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[30][31]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.[23][31] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[32][33]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the isoserine derivative in a liquid broth medium. Growth is assessed by visual inspection of turbidity after a defined incubation period.

Materials:

-

96-well sterile microtiter plates

-

Test isoserine derivative

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

0.5 McFarland turbidity standard

-

Sterile diluent (e.g., DMSO, water)

-

Incubator (35-37°C)

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[32]

-

Working Inoculum: Dilute the adjusted inoculum in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[31]

-

Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in broth directly in the 96-well plate. A typical volume is 50 µL per well.

-

Inoculation: Add 50 µL of the working bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 100 µL.[31]

-

Controls:

-

Positive Control: Well with broth and inoculum, but no compound.

-

Negative Control (Sterility): Well with broth only.

-

Positive Drug Control: Well with inoculum and a standard antibiotic (e.g., ciprofloxacin).[32]

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[32]

-

MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the isoserine derivative at which there is no visible growth.[31][32]

Future Directions and Conclusion

The field of isoserine chemistry is ripe with opportunity. The inherent biological relevance of the isoserine scaffold, validated by its presence in powerful natural products, ensures its continued exploration in drug discovery.[1][6] Future research will likely focus on several key areas:

-

Expansion of Chemical Diversity: Development of novel synthetic methodologies to create more complex and diverse libraries of isoserine derivatives will be crucial for discovering new biological activities.[4][34]

-

Target Deconvolution: For derivatives identified through phenotypic screening (e.g., cytotoxicity assays), identifying the specific molecular target is a critical next step for lead optimization and understanding the mechanism of action.

-

Improving Pharmacokinetic Properties: While in vitro potency is essential, future work must also address the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to translate them into effective in vivo therapeutics.

-

Combination Therapies: Exploring the synergistic effects of isoserine derivatives with existing drugs, particularly in cancer chemotherapy, could lead to more effective treatment regimens that overcome drug resistance.

References

-

Tovillas, P., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry. Available at: [Link]

-

Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-10. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. PubMed. Available at: [Link]

-

Fang, H., et al. (2014). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Leibman, K. C., & Fellner, S. K. (1962). Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors. Journal of Biological Chemistry. Available at: [Link]

-

Hindler, J. G. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

-

ResearchGate. (2025). A review on the synthesis of (S)-isoserine. ResearchGate. Available at: [Link]

-

Jusril, N. A., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(11), 1337. Available at: [Link]

-

Li, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7594. Available at: [Link]

-

Chemistry LibreTexts. (2014). Drugs as Enzyme Inhibitors. Chemistry LibreTexts. Available at: [Link]

-

Wang, C., et al. (2021). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]

-

Wikipedia. (n.d.). Isoserine. Wikipedia. Available at: [Link]

-

Majer, P., et al. (2011). Inhibition of human serine racemase, an emerging target for medicinal chemistry. Current Medicinal Chemistry, 18(34), 5279-91. Available at: [Link]

-

Yoshikawa, M., et al. (2017). A novel serine racemase inhibitor suppresses neuronal over-activation in vivo. Journal of Pharmacological Sciences, 134(3), 177-180. Available at: [Link]

-

Kondor, D., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2736. Available at: [Link]

-

Brickner, S. J., et al. (1996). Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials. Journal of Medicinal Chemistry, 39(3), 673-9. Available at: [Link]

-

Georg, G. I., et al. (1993). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 36(25), 4060-6. Available at: [Link]

-

da Silva, A. C. G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 622333. Available at: [Link]

-

ResearchGate. (2022). Synthesis of β 2,2 -Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. ResearchGate. Available at: [Link]

-

Jiraskova, J., & Smith, C. (2019). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. Frontiers in Molecular Biosciences, 6, 92. Available at: [Link]

-

Jois, S. D., & D'Costa, A. (2001). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Current Protein & Peptide Science, 2(3), 221-30. Available at: [Link]

-

Salehi, B., et al. (2023). Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. Molecules, 28(19), 6825. Available at: [Link]

-

Rowinsky, E. K., & Donehower, R. C. (1991). New natural products in cancer chemotherapy. Seminars in Oncology, 18(3), 224-34. Available at: [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Available at: [Link]

-

Tan, E., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 22(19), 10257. Available at: [Link]

-

Southern Research. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]

-

National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. Available at: [Link]

-

Watanabe, M., et al. (2016). Serine racemase inhibition induces nitric oxide-mediated neurovascular protection during cerebral ischemia. Neuroscience, 339, 449-457. Available at: [Link]

-

Suau, R., et al. (1995). Antimicrobial activity of some isoquinoline alkaloids. Phytotherapy Research, 9(6), 446-449. Available at: [Link]

-

da Silva, A. C. G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 622333. Available at: [Link]

-

ResearchGate. (n.d.). Serine racemase deletion changes the excitation/inhibition balance in CA1 hippocampal networks. ResearchGate. Available at: [Link]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

-

Wikipedia. (n.d.). Serine. Wikipedia. Available at: [Link]

-

Isah, T. (2015). Natural Sources of Taxol. British Journal of Pharmaceutical Research, 6(4), 246-263. Available at: [Link]

-

ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

-

Jaso, A., et al. (2022). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 27(19), 6571. Available at: [Link]

-

National Institutes of Health. (n.d.). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. National Institutes of Health. Available at: [Link]

-

MDPI. (n.d.). Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms”. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoserine - Wikipedia [en.wikipedia.org]

- 3. Serine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New natural products in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]

- 20. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Serine racemase inhibition induces nitric oxide-mediated neurovascular protection during cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. m.youtube.com [m.youtube.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. apec.org [apec.org]

- 34. lifechemicals.com [lifechemicals.com]

A Guide to the Synthetic Amino Acid: 3-Amino-2-(hydroxymethyl)propanoic Acid in Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-(hydroxymethyl)propanoic acid, a non-proteinogenic β-amino acid, represents a class of synthetically derived building blocks gaining traction in medicinal chemistry and peptide design. This technical guide addresses the fundamental question of its natural occurrence, concluding from available scientific literature that it is a synthetic molecule not found in natural biological systems. We delve into the context of unnatural versus natural amino acids, explore the synthetic strategies for its parent compound, isoserine, and by extension, this compound itself. Furthermore, this guide highlights its applications as a versatile scaffold in the development of novel therapeutics and peptidomimetics, providing researchers with a comprehensive understanding of its properties and potential.

Addressing the Core Question: The Natural Occurrence of this compound

A thorough review of scientific literature and chemical databases indicates that this compound is not a naturally occurring compound. It is considered a synthetic or "unnatural" amino acid.[1][2] Its parent isomer, isoserine (3-amino-2-hydroxypropanoic acid), is also recognized as a non-proteinogenic amino acid that has only been produced synthetically.[3]

The distinction between natural, non-proteinogenic, and unnatural amino acids is critical for drug development. While over 140 non-proteinogenic amino acids are found in nature (but not incorporated into proteins via the genetic code), thousands more are created in laboratories.[4] These synthetic amino acids, like this compound, are designed to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides and other drug candidates.[2][5]

Caption: Classification of Amino Acids.

Physicochemical Characteristics

As a synthetic compound, this compound is typically supplied as a solid powder. Its properties are crucial for its application in synthesis and formulation. The compound exists as two enantiomers, (R) and (S), each with distinct stereochemistry.

| Property | (R)-3-Amino-2-(hydroxymethyl)propanoic acid | (S)-3-Amino-2-(hydroxymethyl)propanoic acid |

| Molecular Formula | C₄H₉NO₃[6] | C₄H₉NO₃[7] |

| Molecular Weight | 119.12 g/mol [6] | 119.12 g/mol [7] |

| CAS Number | 1217700-75-8[6] | 930784-11-5[7] |

| Appearance | Solid Powder | Powder[7] |

| Storage Temperature | 2-8°C[8] | 2-8°C[7] |

| Optical Activity | Not specified in results | [α]/D -5.0±0.5°, c = 1 in 5 M HCl[7] |

Synthesis Strategy: A Conceptual Workflow

The synthesis of this compound is not extensively detailed in the provided results, but a logical approach can be inferred from the synthesis of its parent compound, isoserine, and general organic chemistry principles. One plausible route for synthesizing (S)-isoserine involves the Hofmann reaction of L-malamidic acid.[9] A general strategy for producing derivatives like this compound often involves starting from a chiral precursor and employing protecting group chemistry to control reactivity at the amino, carboxyl, and hydroxyl functional groups.

A conceptual workflow for synthesizing a protected form of this compound suitable for peptide synthesis could involve the following steps:

-

Starting Material Selection: Begin with a suitable chiral starting material, such as a derivative of aspartic acid or serine.

-

Protecting Group Installation: Protect the amine (e.g., with Boc or Fmoc) and carboxylic acid (e.g., as a methyl or benzyl ester) functionalities.

-

Functional Group Manipulation: Chemically modify the side chain to introduce the hydroxymethyl group. This could involve reduction of a carboxylic acid or ester.

-

Deprotection/Purification: Selectively remove protecting groups as needed and purify the final compound.

Caption: Conceptual Synthetic Workflow.

Applications in Drug Discovery and Peptide Synthesis

The utility of this compound lies in its role as a versatile building block for creating complex molecules with therapeutic potential.[8] Its non-natural structure can impart desirable properties to peptide-based drugs.

Peptide and Peptidomimetic Synthesis

Incorporating this β-amino acid into a peptide chain alters the backbone structure compared to natural α-amino acids. This modification can:

-

Enhance Proteolytic Stability: The altered backbone is less susceptible to degradation by proteases, increasing the in vivo half-life of the peptide drug.

-

Induce Secondary Structures: β-amino acids can promote the formation of stable helical or turn structures, which can be crucial for binding to a biological target.

-

Serve as a Scaffold: The molecule can be used as a starting point for creating peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties.[10]

Both the (R) and (S) enantiomers are used in solution-phase peptide synthesis.[7][8]

Chiral Building Block in Medicinal Chemistry

Beyond peptides, this compound serves as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of subsequent reactions.[8] Its functional groups (amine, hydroxyl, carboxyl) provide multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening against various drug targets.[8] Recent studies have explored derivatives of 3-aminopropanoic acid as scaffolds for novel anticancer and antimicrobial agents, highlighting the therapeutic potential of this chemical class.[11][12]

Conclusion

While this compound is not a product of natural biosynthesis, its value to the scientific community is significant. As a synthetic, non-proteinogenic amino acid, it provides a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can enhance stability and confer specific structural properties, while its versatile chemical nature makes it an attractive scaffold for the development of a wide range of therapeutic agents. Understanding its synthetic origin is paramount for appreciating its role in expanding the chemical space available for modern drug discovery.

References

Sources

- 1. Introduction to Unnatural Amino Acids [en.highfine.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Isoserine - Wikipedia [en.wikipedia.org]

- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 5. Unnatural / Unusual Amino Acids [biosyn.com]

- 6. (R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-3-氨基-2-(羟甲基)丙酸 ≥96% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tandfonline.com [tandfonline.com]

- 10. nbinno.com [nbinno.com]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Isoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid), a structural isomer of the proteinogenic amino acid serine, represents a fascinating case study in the realms of synthetic chemistry, natural product discovery, and medicinal chemistry. Initially considered a purely synthetic curiosity, its discovery in natural products has unveiled its biological significance and potential as a versatile building block for novel therapeutics. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological importance of isoserine, tailored for professionals in the scientific and pharmaceutical fields.

Introduction: A Tale of Isomeric Distinction

Isoserine is a non-proteinogenic α-hydroxy-β-amino acid, distinguishing itself from its well-known α-amino-β-hydroxy counterpart, L-serine, by the switched positions of its amino and hydroxyl groups.[1][2] This seemingly subtle isomeric difference has profound implications for its chemical reactivity, biological activity, and metabolic stability, making it a molecule of significant interest. While L-serine is a fundamental component of proteins and numerous metabolic pathways, isoserine has carved its own niche as a valuable chiral synthon and a constituent of bioactive natural products.[2]

This guide will navigate the historical milestones of isoserine's discovery, from its first laboratory synthesis to its identification in nature. It will delve into the evolution of its synthetic methodologies, providing detailed protocols for key chemical and enzymatic approaches. Finally, it will explore the burgeoning understanding of its biological roles, with a particular focus on its application in the development of novel therapeutic agents.

The Genesis of Isoserine: A Historical Perspective

A Synthetic Beginning: The First Documented Synthesis